molecular formula C14H27FO2 B8433215 14-Fluoro-myristic acid

14-Fluoro-myristic acid

Cat. No.: B8433215
M. Wt: 246.36 g/mol
InChI Key: MFWHHTJGSBBVFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14-fluoro-myristic acid is a long-chain fatty acid and a fluoro fatty acid.

Properties

Molecular Formula

C14H27FO2

Molecular Weight

246.36 g/mol

IUPAC Name

14-fluorotetradecanoic acid

InChI

InChI=1S/C14H27FO2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(16)17/h1-13H2,(H,16,17)

InChI Key

MFWHHTJGSBBVFN-UHFFFAOYSA-N

SMILES

C(CCCCCCC(=O)O)CCCCCCF

Canonical SMILES

C(CCCCCCC(=O)O)CCCCCCF

Origin of Product

United States

Synthesis routes and methods

Procedure details

The methyl ester of 14-fluoro-2-tetradecenoic acid (3.3 g) was dissolved in methanol (20 ml), in which 10% palladium/carbon (0.9 g) was suspended, and a 10% methanolic hydrochloric acid solution (2 ml) was added. The mixture was stirred under hydrogen atmosphere for 12 hours. The reaction mixture was filtered, and a large amount of chloroform was added to the filtrate. The chloroform layer was washed with a saturated aqueous sodium hydrogen carbonate solution and water. The organic layer was dried and concentrated to give the methyl ester of 14-fluorotetradecanoic acid (2.5 g). The methyl ester (2.5 g) was dissolved in a solution of potassium hydroxide in ethanol-water (1:1), and the mixture was stirred at 80° C. for 30 minutes. The reaction mixture was acidified by adding citric acid and extracted with ethyl acetate. The ethyl acetate layer was dried over anhydrous sodium sulfate and concentrated to give 14-fluorotetradecanoic acid (2.3 g).
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
14-fluoro-2-tetradecenoic acid
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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